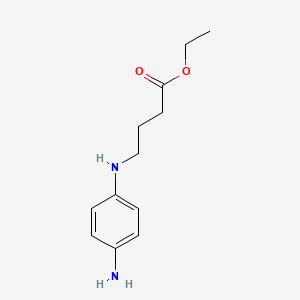

Ethyl 4-((4-aminophenyl)amino)butanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H18N2O2 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

ethyl 4-(4-aminoanilino)butanoate |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9,13H2,1H3 |

InChI-Schlüssel |

ANBWBOAMYBEKEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCCNC1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Rationale for Academic Investigation of Ethyl 4 4 Aminophenyl Amino Butanoate

The academic interest in Ethyl 4-((4-aminophenyl)amino)butanoate stems from several key aspects of its molecular architecture, which suggest potential for further scientific exploration.

Scaffold for Medicinal Chemistry: The 4-aminophenyl moiety is a common scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of a secondary amine and an ester group provides handles for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse pharmacological activities.

Potential as a Prodrug: The ethyl ester group could potentially be hydrolyzed in vivo by esterases to release a more active carboxylic acid metabolite. This prodrug strategy is a common approach in drug design to improve pharmacokinetic properties such as absorption and distribution.

Building Block for Polymer Science: The presence of two amine groups (a primary and a secondary) and an ester functionality makes it a potential monomer for the synthesis of novel polyamides or polyesters with unique properties.

Overview of Prior Research Avenues for Analogous Compounds

While direct research on Ethyl 4-((4-aminophenyl)amino)butanoate is limited, the study of its analogues provides a roadmap for potential research directions.

Antitumor and Cytotoxic Properties: Research on N-substituted 4-aminophenol derivatives has demonstrated significant antiproliferative effects on human melanoma cell lines nih.gov. This suggests that the aminophenyl core, when appropriately substituted, can be a valuable pharmacophore for anticancer drug design. Investigations into the cytotoxicity of this compound and its derivatives would be a logical extension of this research.

Enzyme Inhibition: The structural features of aminophenyl butanoates may lend themselves to the inhibition of specific enzymes. For instance, some aminophenyl derivatives have been explored as inhibitors of DNA methyltransferases.

Materials Science Applications: Ethyl 4-aminobenzoate, a simpler analogue, has been used in the synthesis of polymers and as a component in liquid crystal research. The bifunctional nature of this compound suggests its potential utility as a cross-linking agent or a monomer in the creation of advanced materials.

The table below summarizes some of the research findings for analogous compounds, highlighting the potential areas of investigation for this compound.

| Analogous Compound Class | Research Focus | Potential Implication for this compound |

| N-substituted 4-aminophenols | Cytotoxicity against melanoma cells nih.gov | Investigation of anticancer properties. |

| Aminophenyl esters | Prodrug design, modification of pharmacokinetic properties | Exploration as a prodrug that releases a more active metabolite. |

| Substituted anilines | Synthesis of bioactive heterocycles | Use as a starting material for the synthesis of more complex molecules. |

Scope and Objectives of Advanced Research on Ethyl 4 4 Aminophenyl Amino Butanoate

Historical Development of Synthetic Approaches

The synthesis of aromatic secondary amines such as this compound has traditionally relied on robust, well-established reactions. However, the drive for greater efficiency, selectivity, and sustainability has led to the modernization of these methods.

Classical Synthetic Routes

Historically, the construction of the core structure of this compound would be approached through several conventional pathways in organic chemistry.

One primary method is N-alkylation via nucleophilic substitution . This route involves the reaction of p-phenylenediamine (B122844) with an alkyl halide, such as ethyl 4-bromobutanoate. In this reaction, one of the amino groups of p-phenylenediamine acts as a nucleophile, displacing the bromide ion on the butanoate derivative. A significant challenge in this approach is achieving selective mono-alkylation, as the second amino group can also react, leading to di-alkylated byproducts. acsgcipr.orgresearchgate.net Controlling stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Another classical approach is reductive amination . jocpr.com This method would involve the condensation of p-phenylenediamine with a carbonyl compound, like ethyl 4-oxobutanoate (B1241810), to form an intermediate imine. frontiersin.org This imine is then reduced in situ to the target secondary amine. gctlc.org Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.org This one-pot reaction is often preferred as it can offer better control over selectivity compared to direct alkylation with alkyl halides. acsgcipr.org

A third potential route is a multi-step process beginning with the synthesis of the corresponding carboxylic acid, 4-((4-aminophenyl)amino)butanoic acid , followed by Fischer esterification . The acid precursor could be formed through similar alkylation or reductive amination pathways using a butanoic acid derivative. The subsequent esterification with ethanol (B145695), typically catalyzed by a strong mineral acid like sulfuric acid, yields the final ethyl ester product. researchgate.net

Modernized and Green Chemistry Methodologies

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener alternatives to classical methods. jocpr.com For the synthesis of this compound, these methodologies focus on reducing waste, avoiding hazardous reagents, and improving atom economy.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy represents a significant advancement in N-alkylation. nih.gov This method uses an alcohol, such as 4-hydroxybutanoate, which is temporarily dehydrogenated by a metal catalyst (commonly based on Ruthenium, Iridium, or Palladium) to form an aldehyde in situ. nih.govchemrxiv.org This aldehyde then undergoes reductive amination with the amine, and the "borrowed" hydrogen is returned by the metal hydride to reduce the imine intermediate. This process is highly atom-efficient, with water being the only byproduct. nih.gov

Catalytic reductive amination using molecular hydrogen (H₂) is another green approach. Instead of hydride reagents, this process uses H₂ gas with a heterogeneous catalyst (e.g., Palladium on carbon). This method is clean, as the only byproduct is water, but requires careful handling of hydrogen gas. wikipedia.org

Solvent-free reactions and the use of alternative energy sources like microwave irradiation also align with green chemistry principles. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for both nucleophilic substitution and reductive amination reactions by promoting efficient heat transfer. researchgate.netmdpi.com Performing reactions under solvent-free conditions, where possible, minimizes the use and disposal of volatile organic compounds. nih.gov

Precursor Chemistry and Starting Material Considerations

The choice of starting materials is fundamental to the efficiency and selectivity of the synthesis. For this compound, the key precursors are a C4 ester building block and an aromatic diamine.

The primary amine precursor is p-phenylenediamine . A critical consideration when using this symmetrical diamine is the potential for di-substitution, leading to impurities that can be difficult to separate. To achieve mono-functionalization, a common strategy involves using a large excess of the diamine to statistically favor the mono-alkylated product. Alternatively, one of the amino groups can be temporarily protected. For instance, using N-acetyl-p-phenylenediamine allows for the selective alkylation of the free amino group, followed by a subsequent deprotection step to reveal the final product.

The C4 building block can vary depending on the chosen synthetic route:

Ethyl 4-bromobutanoate : Used in direct nucleophilic substitution. Its reactivity is a key factor, but it is also a lachrymator and requires careful handling.

Ethyl 4-oxobutanoate : The precursor for reductive amination. Its stability and purity are important for preventing side reactions.

Ethyl acrylate : Could be used in a Michael addition reaction with p-phenylenediamine, though this would place the amino group at the 3-position rather than the 4-position of the butanoate chain.

The purity of these precursors is paramount, as impurities can lead to side reactions and complicate the purification of the final product.

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the economic viability of the synthesis. Process intensification involves developing methods that are safer, more energy-efficient, and produce less waste. mdpi.com

Catalytic Systems and Their Impact on Yield and Selectivity

The choice of catalyst is a defining factor in the synthetic route.

For nucleophilic substitution , the reaction is often base-catalyzed. The base (e.g., potassium carbonate, triethylamine) deprotonates the amine, increasing its nucleophilicity. The choice and amount of base can influence the rate of reaction and the extent of di-alkylation.

In reductive amination , the reducing agent is the key component. While sodium borohydride is effective, it can also reduce the starting aldehyde/ketone. Milder reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion intermediate over the carbonyl group. wikipedia.org Catalytic hydrogenation (H₂/Pd/C) offers a greener alternative but may require higher pressures and temperatures. wikipedia.org

For modern "borrowing hydrogen" reactions , the metal catalyst is central. Complexes of Ruthenium, Iridium, and Cobalt have been developed that operate under increasingly mild conditions. nih.govnih.govrsc.org The ligand environment around the metal center is critical for catalytic activity and selectivity.

Solvent Effects and Reaction Environment Modulation

The reaction solvent can have a profound impact on reaction rates and outcomes. In nucleophilic aromatic substitution, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often used because they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction. fishersci.co.ukpsu.edu Protic solvents like ethanol can hydrogen-bond with the amine nucleophile, reducing its reactivity.

For reductive amination, the choice of solvent depends on the reducing agent. Alcohols like methanol (B129727) or ethanol are common when using sodium borohydride. gctlc.org For moisture-sensitive reagents like STAB, chlorinated solvents such as dichloroethane (DCE) are often employed.

The principles of process intensification can be applied by switching from traditional batch reactors to continuous flow systems. frontiersin.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, can improve safety by minimizing the volume of hazardous materials at any given time, and often leads to higher yields and purity. nih.gov For instance, a nucleophilic substitution or reductive amination could be performed in a heated, pressurized flow reactor to significantly shorten reaction times from hours to minutes.

Temperature and Pressure Influence on Reaction Kinetics

The synthesis of this compound, likely achieved through common pathways such as nucleophilic substitution or reductive amination, is significantly influenced by temperature and pressure. These parameters are critical levers for controlling reaction rate, yield, and selectivity.

Temperature: In accordance with the Arrhenius equation, increasing the reaction temperature generally leads to a higher rate constant, thus accelerating the reaction. For the nucleophilic substitution route involving p-phenylenediamine and an ethyl 4-halobutanoate, elevated temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which enhances the rate of C-N bond formation. However, excessively high temperatures can be detrimental, promoting side reactions such as elimination of the halo-ester starting material or over-alkylation of the product. In vapor-phase alkylations of aniline (B41778), temperature is a key factor in determining both conversion and product selectivity. researchgate.net For reductive amination pathways, temperature influences both the initial imine formation and the subsequent reduction step. While moderate heat can facilitate the dehydration required for imine formation, it can also lead to the degradation of reactants or products.

Pressure: For liquid-phase syntheses of this compound, pressure typically has a negligible effect on reaction kinetics. Most common synthetic reactions, including nucleophilic substitutions and borohydride-mediated reductions, exhibit a very small volume of activation, rendering them largely insensitive to pressure changes within a standard range (1-10 atm).

However, pressure becomes a critical variable if a gaseous reagent is used, most notably in catalytic reductive amination employing hydrogen gas (H₂). In this scenario, the partial pressure of hydrogen directly influences its concentration in the liquid phase, thereby affecting the rate of the reduction step. researchgate.net Higher hydrogen pressures can increase the reaction rate and help ensure complete reduction of the imine intermediate, but they also necessitate specialized high-pressure reactor equipment. researchgate.net

| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Notes |

|---|---|---|---|

| 25 | 24 | 35 | Slow reaction rate at room temperature. |

| 50 | 12 | 75 | Significant rate increase with moderate heating. |

| 80 | 5 | 88 | Optimal balance of reaction rate and yield. |

| 110 | 3 | 82 | Faster conversion but increased side-product formation observed. |

Isolation and Purification Techniques for Research-Grade this compound

Achieving high purity is essential for the characterization and subsequent use of this compound. A multi-step purification strategy is typically employed to remove unreacted starting materials, catalysts, and byproducts.

Work-up and Extraction: Following the reaction, an initial work-up often involves quenching the reaction and performing a liquid-liquid extraction. Given the basic nature of the amine functional groups, the pH of the aqueous layer can be adjusted to facilitate separation. For instance, washing the organic layer with a mild acidic solution could remove a more basic starting material like p-phenylenediamine, while the desired product, being less basic, remains in the organic phase. A final wash with brine is used to remove residual water before drying over an anhydrous salt like sodium sulfate. orgsyn.org

Chromatography: The principal method for obtaining research-grade material is column chromatography. Silica gel is the standard stationary phase for a compound of this polarity. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), is effective. nih.gov This allows for the separation of non-polar impurities first, followed by the elution of the product, while highly polar impurities remain on the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Recrystallization: If the purified compound is a solid, recrystallization can be an excellent final step to achieve high crystalline purity. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent. A potential solvent system for this compound could be an ethanol/hexane mixture, where the product is soluble in hot ethanol and insoluble in cold hexane. prepchem.com

Comparative Analysis of Synthetic Efficiency and Sustainability

The choice of a synthetic route involves balancing efficiency (yield, cost, time) with sustainability (environmental impact, safety). Two plausible routes for synthesizing this compound are compared here: Nucleophilic Substitution and Reductive Amination.

Route A: Nucleophilic Substitution This route involves the direct reaction of p-phenylenediamine with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) in the presence of a base.

Route B: Reductive Amination This two-step, one-pot process involves the condensation of p-phenylenediamine with ethyl 4-oxobutanoate to form an imine intermediate, which is then reduced in situ to the final amine product. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd). wikipedia.orgmasterorganicchemistry.com

Efficiency Analysis:

Yield: Reductive amination often provides higher yields and cleaner reactions, as it avoids the common problem of over-alkylation that can plague direct alkylation of primary amines. masterorganicchemistry.com

Simplicity: The nucleophilic substitution route is arguably simpler in concept, involving fewer reagents. However, controlling the reaction to prevent the formation of dialkylated products can be challenging.

Sustainability Analysis (Green Chemistry):

Reagents: Route A uses an alkyl halide, which can be toxic and environmentally persistent. Route B can be made greener by using catalytic hydrogenation, where the only byproduct is water, though it requires a precious metal catalyst and pressurized hydrogen. wikipedia.org The use of borohydride reagents is less ideal due to waste generation.

Safety: Alkyl halides are genotoxic. Sodium cyanoborohydride, another possible reducing agent, is highly toxic. harvard.edu Catalytic hydrogenation carries flammability risks associated with H₂ gas. Sodium triacetoxyborohydride is considered a safer alternative. harvard.edu

Waste: Route A generates halide salt waste. Route B (with borohydrides) generates borate (B1201080) waste. The catalytic hydrogenation variant is the most sustainable in terms of waste, producing minimal byproducts.

| Parameter | Route A: Nucleophilic Substitution | Route B: Reductive Amination (H₂/Pd) |

|---|---|---|

| Principle | SN2 reaction with alkyl halide | Imine formation followed by reduction |

| Key Reagents | p-Phenylenediamine, Ethyl 4-bromobutanoate, Base | p-Phenylenediamine, Ethyl 4-oxobutanoate, H₂, Pd/C |

| Atom Economy | Moderate to High | High (catalytic) |

| Potential Yield | Moderate (risk of over-alkylation) | Good to Excellent |

| Key Hazard | Toxic/mutagenic alkyl halide | Flammable H₂ gas, precious metal catalyst |

| Primary Byproduct | Halide Salt | Water |

| Sustainability Profile | Less Favorable | More Favorable (catalytic version) |

Spectroscopic Methodologies for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. By interacting with molecules in various ways, these methods provide detailed information about connectivity, functional groups, and electronic environments.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of hydrogen and carbon atoms, advanced techniques are necessary for a complete structural assignment.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, confirming the arrangement of hydrogens within the ethyl and butanoate fragments and on the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be critical for unambiguously assigning carbon signals by correlating them to their attached protons and protons that are two or three bonds away, respectively. This would definitively link the ethyl ester, the butanoate chain, and the aminophenyl group.

Solid-State NMR (ssNMR) could provide insights into the structure of the compound in its crystalline or amorphous solid form, revealing information about molecular packing and conformational differences that may exist compared to the solution state.

No specific high-resolution or 2D NMR data for this compound has been found in publicly accessible scientific literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300-3500 |

| Secondary Amine (Ar-NH-R) | N-H Stretch | 3300-3500 |

| Ester (C=O) | C=O Stretch | 1730-1750 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Specific experimental FT-IR and Raman spectra for this compound are not available in the reviewed literature.

Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group from the ester, cleavage of the butanoate chain, and fragmentation of the aminophenyl moiety. This analysis provides a fingerprint that confirms the molecular structure.

A detailed fragmentation pathway analysis based on experimental HRMS or MS/MS data for this compound has not been reported in the scientific literature.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The aminophenyl group in this compound constitutes the primary chromophore. The UV-Vis spectrum would show absorption bands corresponding to π-π* transitions within the benzene (B151609) ring. The position and intensity of these bands are sensitive to the substitution on the ring and the solvent environment. Analysis of the spectrum would help to characterize the electronic structure of the aromatic portion of the molecule.

No specific experimental UV-Vis spectrum with an analysis of electronic transitions for this compound is available in the scientific literature.

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amine and ester groups, which are crucial for understanding its solid-state properties.

There are no published reports on the single-crystal structure of this compound.

Conformational Preferences and Dynamics Studies

The flexible butanoate chain and the rotatable bonds associated with the amino groups and the ethyl ester suggest that this compound can adopt multiple low-energy conformations. Understanding these conformational preferences is important as they can influence the molecule's physical properties and biological activity.

Computational chemistry methods, such as Density Functional Theory (DFT), could be used to perform a conformational search to identify stable conformers and calculate their relative energies. These studies would also provide theoretical data for NMR chemical shifts and vibrational frequencies that could be compared with experimental results if they were available. Molecular dynamics simulations could further be used to study the dynamic behavior of the molecule over time.

Specific computational or experimental studies on the conformational preferences and dynamics of this compound are not available in the reviewed scientific literature.

Experimental Conformational Analysis

Direct experimental determination of the conformational preferences of a specific, flexible molecule like this compound would typically rely on Nuclear Magnetic Resonance (NMR) spectroscopy. For conformationally labile molecules, NMR provides data that represents a time-average of all populated conformations. arxiv.orgcopernicus.org

Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effects (NOEs): These effects are observed between protons that are close in space (typically < 5 Å), regardless of whether they are close in terms of bond connectivity. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining spatial proximity and inferring conformational details. arxiv.org

Scalar (J) Coupling Constants: Three-bond proton-proton coupling constants (³J) are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants along the flexible butanoate chain, one can deduce information about the average torsional angles and the preferred staggered or eclipsed arrangements of the substituents. researchgate.netcopernicus.org

In the absence of specific published studies on this compound, a hypothetical experimental approach would involve detailed 1D and 2D NMR experiments (such as COSY, NOESY, and HSQC) to assign all proton and carbon signals and to measure relevant NOEs and coupling constants. This data would then be used to build a model of the average solution-state conformation.

Theoretical Prediction of Preferred Conformations

Computational chemistry provides a powerful complement to experimental methods for studying molecular conformations. researchgate.netarxiv.org Theoretical predictions for this compound would involve a systematic search of the conformational space to identify low-energy structures.

This process typically includes:

Molecular Mechanics (MM): A faster computational method used for an initial broad search of the many possible conformations.

Quantum Mechanics (QM): More accurate methods, such as Density Functional Theory (DFT), are then used to optimize the geometry and calculate the relative energies of the most stable conformers found by the MM search. arxiv.org

A theoretical study would identify several low-energy conformers, likely differing in the torsion angles of the butanoate chain and the orientation of the aminophenyl group. The results of such a study would allow for the prediction of the most stable conformation in the gas phase and could be extended to model the effects of different solvents.

Below is a hypothetical data table illustrating the kind of results a DFT study on the conformations of this compound might produce. The dihedral angles listed (τ1-τ4) would correspond to rotations around the key single bonds of the butanoate chain.

Table 1: Hypothetical Calculated Low-Energy Conformers of this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Conformer | τ1 (C-C-C-N) (°) | τ2 (C-C-N-C_aryl) (°) | τ3 (O=C-O-C) (°) | Relative Energy (kcal/mol) |

| A | 178.5 | 85.2 | 179.1 | 0.00 |

| B | -65.3 | 175.8 | 178.9 | 0.45 |

| C | 68.9 | 90.1 | -179.5 | 0.82 |

Chirality and Enantiomeric Purity Assessment

Upon examination of the structure of this compound, the secondary amine's nitrogen atom is bonded to three different groups: a hydrogen atom, a 4-aminophenyl group, and a 3-(ethoxycarbonyl)propyl group. A nitrogen atom with three distinct substituents is considered a stereogenic center, and therefore, the molecule is chiral. libretexts.orglibretexts.org

However, in most amines, the lone pair of electrons on the nitrogen allows the molecule to undergo a rapid process called pyramidal inversion. libretexts.orglibretexts.org This inversion interconverts the two enantiomers at room temperature, similar to an umbrella turning inside out. The energy barrier for this inversion is typically very low, meaning the R and S configurations are in rapid equilibrium. libretexts.org

Due to this rapid inversion, the individual enantiomers of this compound cannot be isolated under normal conditions. The compound would exist as a racemic mixture and would not exhibit optical activity. Therefore, for all practical purposes, it is considered achiral, and an assessment of its enantiomeric purity is not applicable.

Prediction of Reaction Pathways and Transition States

Computational and theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For this compound, while specific published studies on its reaction pathways are not available, we can outline the established theoretical approaches that would be employed for such an investigation. These methods are routinely used to predict the kinetics and thermodynamics of reactions involving similar molecules, such as the N-alkylation of anilines.

The primary method for such studies is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. DFT calculations can be used to map the potential energy surface (PES) of a reaction, which describes the energy of a system as a function of the positions of its atoms. Key points on the PES that are of interest include local minima, which correspond to stable molecules like reactants, intermediates, and products, and saddle points, which represent transition states.

A plausible reaction to study for this compound would be its synthesis via the nucleophilic substitution (SN2) reaction between p-phenylenediamine and ethyl 4-bromobutanoate. Computational chemists would model this reaction by:

Geometry Optimization: The three-dimensional structures of the reactants (p-phenylenediamine and ethyl 4-bromobutanoate), the product (this compound), and the bromide ion are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. A transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. For an SN2 reaction, this would involve the simultaneous formation of the N-C bond and the breaking of the C-Br bond.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated vibrational frequencies will be real. For a transition state, there will be one imaginary frequency. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating thermodynamic properties like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it indeed connects the desired reactants and products on the potential energy surface.

Furthermore, computational studies can investigate the influence of various factors on the reaction pathway. For instance, different solvent environments can be simulated using implicit or explicit solvent models to understand their effect on the energies of the species involved and, consequently, on the reaction kinetics. The role of a base, often used in such alkylations to deprotonate the amine and enhance its nucleophilicity, can also be explicitly modeled to understand its effect on the reaction mechanism and energy profile.

While specific experimental or computational data for the reaction pathways of this compound is not publicly available, the following table provides a hypothetical representation of the type of data that would be generated from a DFT study on its formation via the SN2 pathway mentioned.

Hypothetical Reaction Profile Data for the Synthesis of this compound

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG°) (kcal/mol) |

|---|---|---|---|

| 1 | N-alkylation of p-phenylenediamine with ethyl 4-bromobutanoate | 22.5 | -15.0 |

Chemical Reactivity and Derivatization Studies of Ethyl 4 4 Aminophenyl Amino Butanoate

Reaction Mechanisms Involving the Ester Moiety

The ethyl ester group is a key functional handle for derivatization, primarily through nucleophilic acyl substitution reactions.

Hydrolysis: Under either acidic or basic conditions, the ester moiety can be hydrolyzed to yield the corresponding carboxylic acid, 4-((4-aminophenyl)amino)butanoic acid. smolecule.comvulcanchem.com Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. vulcanchem.com Acid-catalyzed hydrolysis is an equilibrium process that involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon towards attack by water. vulcanchem.com

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For instance, reacting Ethyl 4-((4-aminophenyl)amino)butanoate with methanol (B129727) would yield Mthis compound.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, often called aminolysis, typically requires higher temperatures or catalysis to proceed efficiently. vulcanchem.com Direct amidation can also be achieved from the corresponding carboxylic acid (obtained via hydrolysis) using coupling agents or catalysts like titanium tetrafluoride (TiF4). rsc.orgresearchgate.net

Table 1: Key Reactions of the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O | 4-((4-aminophenyl)amino)butanoic acid sodium salt |

| Hydrolysis (Acidic) | H₃O⁺, H₂O | 4-((4-aminophenyl)amino)butanoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 4-((4-aminophenyl)amino)butanoate |

Reactivity of the Amino and Anilino Groups

The presence of two distinct nitrogen centers—a primary aromatic amine (-NH₂) and a secondary aniline (B41778) (-NH-)—imparts a rich and tunable reactivity profile to the molecule. The primary amine is generally more nucleophilic and sterically accessible than the secondary anilino nitrogen.

N-Acylation: Both amino groups can react with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.com Selective acylation of the more reactive primary amino group can often be achieved by controlling stoichiometry and reaction conditions. For example, reaction with one equivalent of acetyl chloride would preferentially yield Ethyl 4-((4-acetamidophenyl)amino)butanoate.

N-Alkylation: Direct alkylation of the amino groups with alkyl halides is possible, though it can suffer from issues of polyalkylation. nih.gov The nucleophilicity of the nitrogen atoms can be enhanced with a base. Protective group strategies are often employed to achieve selective mono-alkylation. For instance, the primary amine could be protected, followed by alkylation of the secondary amine, and subsequent deprotection.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide variety of functional groups (e.g., -OH, -X, -CN) via Sandmeyer or related reactions.

Table 2: Reactions of the Amino and Anilino Groups

| Reaction | Reagents | Primary Product |

|---|---|---|

| N-Acylation | Acetyl chloride (1 eq.) | Ethyl 4-((4-acetamidophenyl)amino)butanoate |

| N-Alkylation | Methyl iodide, base | Mixture of N-methylated products |

Cyclization and Ring-Forming Reactions

The structure of this compound, containing nucleophilic nitrogen centers and an electrophilic ester group separated by a flexible chain, is conducive to intramolecular cyclization reactions.

These reactions typically involve the nucleophilic attack of one of the amino groups on the ester carbonyl carbon, leading to the formation of a lactam (a cyclic amide). The secondary anilino nitrogen, upon cyclization, would form a seven-membered ring, while the primary aromatic amine could potentially participate in more complex, multi-step cyclization cascades, especially after initial derivatization. Heating is often employed to facilitate these dehydration and cyclization processes. researchgate.net

Table 3: Potential Intramolecular Cyclization

| Reacting Groups | Conditions | Product Type |

|---|

Heterocyclic Synthesis Utilizing this compound as a Building Block

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems due to its multiple reactive sites. amazonaws.comamanote.com Quinolines, a class of heterocycles with broad applications, can be synthesized using strategies that could involve intermediates derived from this molecule. nih.govresearchgate.net

For example, the primary amino group can be used as the nucleophilic component in classic quinoline (B57606) syntheses like the Combes, Doebner-von Miller, or Friedländer reactions. nih.gov By reacting this compound with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, substituted quinoline derivatives can be constructed where the butanoate side chain is appended to the quinoline core. nih.gov The compound can also be used to synthesize larger, more complex fused heterocyclic systems like pyrano[2,3-d]pyrimidines through reactions involving the amino group and a suitable reaction partner. bohrium.com

Table 4: Examples of Heterocyclic Synthesis

| Target Heterocycle | General Reaction Type | Potential Co-reactant |

|---|---|---|

| Quinolines | Friedländer Annulation | 1,3-Dicarbonyl compound |

| Benzodiazepines | Intramolecular Cyclization | - |

Oxidation and Reduction Pathways

Oxidation: The amino groups are susceptible to oxidation. Aromatic amines can be oxidized by various reagents (e.g., peroxides, permanganates) to form nitroso, nitro, or polymeric compounds. ekb.eg The specific outcome depends heavily on the oxidant used and the reaction conditions. The secondary amine is also susceptible to oxidation.

Reduction: The ester group can be selectively reduced to the corresponding primary alcohol, 4-((4-aminophenyl)amino)butan-1-ol. vulcanchem.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. vulcanchem.com Catalytic hydrogenation could potentially reduce the nitro group if it were first introduced via oxidation of the primary amine, while preserving the ester under certain conditions.

Table 5: Oxidation and Reduction Reactions

| Transformation | Reagents | Product |

|---|---|---|

| Ester Reduction | LiAlH₄, then H₂O workup | 4-((4-aminophenyl)amino)butan-1-ol |

Investigation of Novel Reaction Pathways and Catalytic Transformations

The aromatic ring and amino groups of this compound make it a suitable substrate for modern catalytic cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The primary aromatic amine can be converted to a halide or triflate, which can then participate in various palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). More directly, the N-H bonds of the amino groups can undergo N-arylation or N-alkylation via Buchwald-Hartwig amination, coupling with aryl or alkyl halides to form more complex diarylamine or triarylamine structures. researchgate.net

Other Catalytic Transformations: The development of novel catalysts continues to open new reaction pathways. For example, Lewis acid catalysts could be employed to facilitate amidation reactions of the ester group under milder conditions. nih.gov Photocatalytic methods could also enable novel transformations, such as aminoalkylations or other rearrangements under mild, light-induced conditions. researchgate.net

Table 6: Potential Catalytic Transformations

| Reaction Type | Catalyst System (Example) | Potential Reactant | Product Type |

|---|---|---|---|

| Buchwald-Hartwig N-Arylation | Pd(OAc)₂, Ligand, Base | Aryl bromide | N-Aryl derivative |

Biomolecular Interaction Research and Mechanistic Investigations of Ethyl 4 4 Aminophenyl Amino Butanoate

Exploration of Potential Receptor Binding Mechanisms at a Molecular Level

Currently, specific receptor targets for Ethyl 4-((4-aminophenyl)amino)butanoate have not been definitively identified in the scientific literature. Computational modeling and in silico screening approaches are being utilized as a primary step to predict potential binding affinities to a range of cellular receptors. These predictive models are based on the structural features of the molecule, including its aromatic amine and ester functionalities, which suggest possible interactions with receptors that have complementary hydrophobic and hydrogen-bonding pockets. Future in vitro binding assays with isolated receptor proteins will be crucial to validate these computational hypotheses and to elucidate the precise molecular interactions, such as specific amino acid residues involved in the binding.

Enzyme Inhibition or Activation Mechanisms

The potential for this compound to modulate enzyme activity is an area of active investigation. Structurally related compounds, such as t-butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester, have been shown to act as enzyme inhibitors, specifically targeting proteases like trypsin through acylation followed by slow deacylation nih.gov. This precedent suggests that this compound might also interact with enzymatic active sites. Preliminary enzymatic assays are underway to screen its activity against a panel of enzymes, including kinases, proteases, and esterases. The focus of these studies is to determine not only if inhibition or activation occurs but also the kinetic mechanism of such interactions (e.g., competitive, non-competitive, or uncompetitive inhibition).

| Parameter | Description | Status |

| Target Enzyme Classes | Kinases, Proteases, Esterases | Under Investigation |

| Inhibition/Activation | To be determined | Under Investigation |

| Kinetic Mechanism | To be determined | Under Investigation |

Interactions with Nucleic Acids and Proteins: A Mechanistic Perspective

The planar aromatic ring of this compound suggests a potential for intercalation with nucleic acids, a mechanism common to many flat, aromatic molecules. Initial studies using techniques such as UV-Visible spectroscopy and fluorescence quenching assays with DNA and RNA are being conducted to explore this possibility. Furthermore, the amine and ester groups of the molecule provide sites for potential hydrogen bonding and electrostatic interactions with the phosphate (B84403) backbone of nucleic acids or with amino acid residues in proteins. Non-specific protein binding is also being assessed, as this can influence the compound's bioavailability and off-target effects.

Investigation of Cellular Uptake and Distribution Mechanisms

Understanding how this compound enters cells is fundamental to understanding its biological activity. The physicochemical properties of the molecule, such as its lipophilicity and size, suggest that passive diffusion across the cell membrane is a likely mechanism of uptake. However, carrier-mediated transport cannot be ruled out. Studies utilizing fluorescently labeled analogs of the compound are planned to visualize its uptake and subcellular distribution in real-time using confocal microscopy. The primary endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, will be investigated as potential routes of cellular entry, as these have been identified as important for the uptake of other amino ester-containing molecules nih.govnih.gov.

| Uptake Mechanism | Description | Relevance |

| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | Likely due to physicochemical properties. |

| Carrier-Mediated Transport | Use of membrane proteins to facilitate entry into the cell. | Possible, requires experimental validation. |

| Endocytosis | Engulfment of the molecule by the cell membrane. | A known pathway for similar molecules nih.govnih.gov. |

Structure-Activity Relationship Research for Biological Target Modulation

To understand how the chemical structure of this compound relates to its biological activity, a series of analogs are being synthesized and evaluated in in vitro assays. By systematically modifying different parts of the molecule, such as the length of the alkyl chain, the position of the amino group on the phenyl ring, and the nature of the ester group, researchers aim to identify the key structural features required for activity. This research is currently focused on in vitro and in silico models to build a foundational understanding before progressing to more complex biological systems.

Development of Fluorescent Probes or Affinity Labels Based on this compound

To facilitate the study of its biomolecular interactions, derivatives of this compound are being developed as research tools. A fluorescent probe, created by attaching a fluorophore to the molecule, would allow for direct visualization of its binding to cellular targets and its localization within cells. Additionally, the synthesis of an affinity label, which involves incorporating a reactive group into the molecule's structure, would enable the covalent and irreversible labeling of its binding partners. This would be a powerful tool for identifying and isolating its molecular targets from complex biological samples.

Advanced Analytical Methodologies Development for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like "Ethyl 4-((4-aminophenyl)amino)butanoate". A reversed-phase HPLC (RP-HPLC) method is particularly suitable for its separation and quantification.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation from impurities or related compounds. pom.go.idpensoft.net Detection is commonly performed using a Photo Diode Array (PDA) or UV detector, leveraging the chromophoric nature of the aromatic ring in the molecule. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. pom.go.id This involves assessing parameters such as linearity, precision, accuracy, selectivity, and sensitivity (Limit of Detection and Limit of Quantitation). pom.go.idpensoft.net

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Typical Condition / Value |

|---|---|

| Chromatographic Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer pH 5.9 (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (% Recovery) | 99.0% - 101.0% |

| Limit of Quantitation (LOQ) | 0.07% |

This table presents hypothetical yet typical data for a validated HPLC method for a compound structurally similar to this compound, based on established analytical practices. pom.go.id

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Metabolite Analysis (If applicable)

Due to its relatively high molecular weight and the presence of polar amine functional groups, "this compound" is not sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization. However, GC and hyphenated techniques like GC-Mass Spectrometry (GC-MS) are highly valuable for analyzing potential volatile precursors, impurities, or metabolites. For instance, simpler, more volatile starting materials or side-products from its synthesis could be monitored using this technique.

Should there be a need to analyze for volatile metabolites in a biological matrix, a sample preparation step involving extraction and derivatization would be necessary. Derivatization aims to convert the polar N-H groups into less polar, more volatile derivatives (e.g., by silylation or acylation), making the analyte amenable to GC separation. GC-MS would provide both chromatographic separation and mass-based identification, offering high specificity and sensitivity for structural elucidation of unknown volatile compounds. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and requires minimal sample volume. omicsonline.org It is particularly well-suited for the analysis of charged species. nih.gov "this compound," containing secondary and primary amine groups, can be protonated in an acidic buffer, acquiring a positive charge. This allows it to be readily separated based on its charge-to-mass ratio. tandfonline.com

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form, where separation occurs in a buffer-filled capillary under an electric field. tandfonline.com

Micellar Electrokinetic Chromatography (MEKC): This mode uses surfactants above their critical micelle concentration, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. tandfonline.com

Coupling CE with mass spectrometry (CE-MS) provides a highly selective and sensitive analytical platform, combining the high-efficiency separation of CE with the definitive identification capabilities of MS. nih.govcreative-proteomics.com This is advantageous for analyzing the target compound in complex matrices. nih.gov

Table 2: Comparison of CE-based Analytical Techniques

| Technique | Principle | Applicability for Target Compound |

|---|---|---|

| CE-UV | Separation based on charge-to-mass ratio; detection via UV absorbance. creative-proteomics.com | Quantitative analysis in relatively clean samples. |

| CE-MS | Combines CE separation with mass spectrometry detection. nih.govcreative-proteomics.com | Provides high sensitivity and structural confirmation, ideal for complex mixtures. nih.gov |

| MEKC | Separation based on differential partitioning into micelles. tandfonline.com | Useful for separating the target compound from neutral impurities. |

Microfluidic and Lab-on-a-Chip Systems for Analytical Studies

The integration of analytical processes onto microfluidic or "lab-on-a-chip" platforms represents a significant advancement in analytical chemistry. mdpi.comresearchgate.net These systems miniaturize and automate steps such as sample handling, separation, and detection on a single chip, offering benefits like drastically reduced sample and reagent consumption, faster analysis times, and high throughput. mdpi.com

For "this compound," a microfluidic device could be designed to perform on-chip separation using principles of chromatography or electrophoresis. mdpi.comnih.gov Such a system could be coupled to sensitive detection methods, including electrochemical detection or mass spectrometry. researchgate.net This technology is particularly promising for high-throughput screening applications in research, allowing for the rapid analysis of numerous samples, for example, in reaction optimization or metabolite profiling studies. nih.govresearchgate.net

Application of Spectroscopic Techniques for In Situ Reaction Monitoring in Research

Understanding and optimizing the synthesis of "this compound" can be greatly enhanced by using in-situ spectroscopic monitoring techniques. These methods allow researchers to track the concentrations of reactants, intermediates, and products in real-time without disturbing the reaction. mt.com

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the functional groups present in the reaction mixture. For example, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of a product's peak to determine reaction kinetics and endpoints. mt.com

NMR Spectroscopy: In-situ NMR monitoring can provide detailed structural information about the species in the reaction vessel over time. researchgate.net This is invaluable for identifying transient intermediates and understanding the reaction mechanism, for instance, in the N-alkylation steps of the synthesis. dntb.gov.uaacs.orgrsc.org

By providing a continuous data stream, these techniques enable precise control over reaction parameters, leading to improved yields, higher purity, and a deeper understanding of the chemical transformation. mt.com

Emerging Research Applications and Future Directions for Ethyl 4 4 Aminophenyl Amino Butanoate

Use as a Chemical Probe for Biological Systems

The structural attributes of Ethyl 4-((4-aminophenyl)amino)butanoate make it an intriguing candidate for the development of chemical probes to investigate biological systems. The aromatic diamine core can be a precursor to fluorescent moieties, which are instrumental in bioimaging and sensing applications.

While direct applications of this compound as a chemical probe are still emerging, derivatives have been explored for their utility in diagnostic assays. For instance, a patent describes the use of a closely related derivative in a method for the detection and quantification of biological analytes. In this application, the aminophenyl moiety is integral to the signaling mechanism of the probe upon interaction with the target molecule.

The primary aromatic amine offers a reactive handle for conjugation to biomolecules or for the introduction of reporter groups, such as fluorophores or biotin. The secondary amine and the ethyl butanoate chain can be modified to tune the compound's solubility, cell permeability, and binding affinity for specific biological targets.

Table 1: Potential Modifications of this compound for Use as a Chemical Probe

| Functional Group | Potential Modification | Purpose |

| Primary Aromatic Amine | Acylation with a fluorophore (e.g., Dansyl chloride) | Introduction of a fluorescent reporter group |

| Secondary Amine | Alkylation with a targeting ligand | Conferring specificity for a biological target |

| Ethyl Ester | Hydrolysis to the carboxylic acid for bioconjugation | Covalent attachment to biomolecules |

Further research is warranted to fully exploit the potential of this compound in the development of novel chemical probes for applications such as enzyme activity assays, receptor binding studies, and cellular imaging.

Applications in Materials Science for the Synthesis of Novel Polymers or Functional Materials

In the realm of materials science, this compound serves as a valuable monomer for the synthesis of advanced polymers. The presence of two distinct amine functionalities allows for its incorporation into polymer backbones through polycondensation or polyaddition reactions, leading to the formation of polyamides, polyimides, or polyureas.

The aromatic nature of the phenylenediamine core can impart thermal stability and rigidity to the resulting polymers, while the flexible butanoate chain can influence properties such as solubility and processability. The reactivity of the primary and secondary amines can be selectively controlled to achieve desired polymer architectures.

A key application area for derivatives of this compound is in the electronics industry. A patent details the use of a derivative in the synthesis of novel polyimide resins. These resins are crucial for producing electronic components that require materials with high thermal stability and excellent dielectric properties. The specific structure of the diamine monomer, derived from the aminophenyl scaffold, is critical for achieving the desired performance characteristics of the final polyimide.

The potential to create functional materials from this compound extends to the development of stimuli-responsive polymers. The amine groups can be protonated or deprotonated in response to pH changes, leading to alterations in the polymer's conformation or solubility. This property could be harnessed for applications in drug delivery systems or sensors.

Potential as a Building Block in Complex Organic Synthesis

This compound is a versatile building block for the construction of more complex organic molecules, particularly in the field of medicinal chemistry. Its scaffold is present in a number of compounds with demonstrated biological activity. The strategic placement of its functional groups allows for a variety of synthetic transformations to build molecular complexity.

The diarylamine structure is a privileged motif in many pharmacologically active compounds. The primary amine can be readily diazotized and converted to a wide range of other functional groups, or it can be acylated or alkylated to introduce diverse substituents. The secondary amine and the ester group provide additional points for modification.

Research into the synthesis of novel analgesics has utilized similar 4-amino-4-arylcyclohexanone derivatives, highlighting the potential of the aminophenyl moiety in developing compounds with central nervous system activity. The modification of the aryl ring and the amino substituents has been shown to be critical for analgesic potency.

Table 2: Synthetic Transformations of this compound

| Reagent/Reaction | Functional Group Targeted | Product Class |

| Acyl chlorides/Anhydrides | Primary and/or Secondary Amine | Amides |

| Aldehydes/Ketones (Reductive Amination) | Primary Amine | Secondary Amines |

| Suzuki Coupling (after conversion to halide) | Aromatic Ring | Biaryls |

| Hydrolysis (acid or base) | Ethyl Ester | Carboxylic Acid |

The ability to selectively functionalize the different positions of the molecule makes it a valuable starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.

Future Research Challenges in Synthetic Methodology and Derivatization

While the synthesis of this compound can be achieved through established methods such as reductive amination or nucleophilic aromatic substitution, challenges remain in the development of more efficient, selective, and sustainable synthetic routes.

The introduction of chirality into the molecule presents another challenge. The development of asymmetric syntheses to produce enantiomerically pure derivatives of this compound would be highly valuable, particularly for its application in medicinal chemistry where stereochemistry often plays a crucial role in biological activity.

Furthermore, there is a continuous need for the development of greener synthetic methodologies that minimize waste, use less hazardous reagents, and are more energy-efficient. This could involve the exploration of catalytic methods, such as C-N cross-coupling reactions, to construct the core structure of the molecule.

Unexplored Mechanistic Pathways and Theoretical Investigations

The mechanistic aspects of reactions involving this compound are largely unexplored. A deeper understanding of the reaction mechanisms would enable better control over reaction outcomes and the design of more efficient synthetic strategies. For example, investigating the kinetics and thermodynamics of the selective N-alkylation or N-acylation of the two amine groups could lead to the development of more selective synthetic protocols.

Theoretical investigations, using computational chemistry methods, could provide valuable insights into the electronic structure, conformation, and reactivity of the molecule. Density Functional Theory (DFT) calculations could be employed to predict the most likely sites for electrophilic or nucleophilic attack, to calculate the relative energies of different conformations, and to model the transition states of key reactions.

While computational studies have been performed on complex heterocyclic molecules containing different amine functionalities, there is a notable absence of such investigations specifically for this compound. Such studies could predict spectroscopic properties (e.g., NMR and UV-Vis spectra), which would aid in the characterization of new derivatives. Furthermore, molecular modeling could be used to simulate the interaction of the compound and its derivatives with biological targets, providing a rational basis for the design of new bioactive molecules.

Opportunities for Collaborative Interdisciplinary Research

The multifaceted nature of this compound creates numerous opportunities for collaborative research across different scientific disciplines.

Synthetic Chemistry and Medicinal Chemistry: Synthetic organic chemists can focus on developing novel, efficient, and stereoselective methods for the synthesis and derivatization of the core scaffold. These new compounds can then be evaluated by medicinal chemists for their biological activity against a range of therapeutic targets.

Materials Science and Polymer Chemistry: Collaborations between polymer chemists and materials scientists could lead to the development of new functional polymers with tailored properties. This could involve the synthesis of novel polyamides or polyimides and the characterization of their thermal, mechanical, and electronic properties for specific applications.

Computational Chemistry and Experimental Chemistry: Theoretical chemists can work alongside experimentalists to provide a deeper understanding of the molecule's properties and reactivity. Computational modeling can guide the design of new derivatives and predict their properties, while experimental work can validate these predictions.

Chemical Biology and Analytical Chemistry: The development of new chemical probes based on this scaffold would benefit from a close collaboration between chemical biologists, who can identify relevant biological questions and test the probes in cellular systems, and analytical chemists, who can develop sensitive methods for their detection and quantification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((4-aminophenyl)amino)butanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 4-((4-aminophenyl)amino)butanoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄ in methanol). Optimized conditions include refluxing for 2–4 hours, followed by neutralization with Na₂CO₃ and purification via ethyl acetate extraction. Yield improvements (up to 91.3%) are achieved by controlling temperature, stoichiometry, and catalyst concentration .

- Key Considerations : Monitor pH during neutralization to avoid side reactions. Use HPLC or TLC to confirm intermediate purity.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm ester carbonyl (δ 170–175 ppm) and aromatic proton signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z ≈ 221–268) and fragmentation patterns .

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Findings : The ester group is susceptible to hydrolysis under acidic/basic conditions. Stability studies show:

- pH 2–6 : 90% retention after 24 hours at 25°C.

- pH > 8 : Rapid degradation (t₁/₂ < 4 hours) due to base-catalyzed ester cleavage.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound analogs?

- Case Study : Discrepancies in receptor binding affinity (e.g., chlorophenyl vs. aminophenyl derivatives) arise from electronic and steric effects. For example, the chlorophenyl group in Ethyl 4-[(4-chlorophenyl)amino]butanoate enhances lipophilicity and receptor interactions compared to the aminophenyl variant .

- Methodology :

- Use computational docking to compare binding modes.

- Validate with competitive binding assays (e.g., fluorescence polarization).

Q. What strategies optimize reaction conditions for high-yield synthesis while minimizing side products?

- Approach :

- Catalyst Screening : Compare H₂SO₄, HCl, and ion-exchange resins. H₂SO₄ provides higher yields but requires post-reaction neutralization.

- Solvent Optimization : Methanol outperforms ethanol in esterification due to better solubility of intermediates .

- Temperature Control : Maintain 60–70°C to balance reaction rate and thermal degradation.

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Mechanistic Insights : The aminophenyl group facilitates hydrogen bonding with enzymatic active sites (e.g., kinases), while the ester moiety allows prodrug activation via hydrolysis .

- Assays :

- Enzymatic Inhibition : Measure IC₅₀ values using fluorogenic substrates.

- Cellular Uptake : Track intracellular hydrolysis via LC-MS metabolite profiling .

Q. What are the implications of substituent positioning (e.g., para- vs. meta-aminophenyl) on reactivity and bioactivity?

- Data Analysis :

- Para-Substitution : Enhances conjugation and electronic delocalization, improving binding to aromatic receptors .

- Meta-Substitution : Introduces steric hindrance, reducing interaction with planar binding pockets .

- Experimental Design : Synthesize positional isomers and compare via SPR (surface plasmon resonance) for affinity differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.